N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline
Brand Name: Vulcanchem
CAS No.: 433700-19-7
VCID: VC5259172
InChI: InChI=1S/C19H21N3/c1-14(2)13-22-18-8-6-5-7-17(18)20-19(22)15-9-11-16(12-10-15)21(3)4/h5-12H,1,13H2,2-4H3
SMILES: CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C
Molecular Formula: C19H21N3
Molecular Weight: 291.398

N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline

CAS No.: 433700-19-7

Cat. No.: VC5259172

Molecular Formula: C19H21N3

Molecular Weight: 291.398

* For research use only. Not for human or veterinary use.

N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline - 433700-19-7

Specification

CAS No. 433700-19-7
Molecular Formula C19H21N3
Molecular Weight 291.398
IUPAC Name N,N-dimethyl-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline
Standard InChI InChI=1S/C19H21N3/c1-14(2)13-22-18-8-6-5-7-17(18)20-19(22)15-9-11-16(12-10-15)21(3)4/h5-12H,1,13H2,2-4H3
Standard InChI Key PULOZDHKYXSVNN-UHFFFAOYSA-N
SMILES CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound features a 1H-1,3-benzodiazole core, a bicyclic system comprising a benzene ring fused to a diazole ring containing nitrogen atoms at positions 1 and 3. At position 1 of the diazole ring, a 2-methylprop-2-en-1-yl (methallyl) group is attached, while position 2 is substituted with a para-dimethylaniline moiety. The methallyl group introduces steric bulk and potential reactivity, whereas the dimethylaniline group contributes electron-donating effects.

Molecular Formula and Weight

  • Molecular Formula: C19H21N3\text{C}_{19}\text{H}_{21}\text{N}_{3}

  • Molecular Weight: 291.4 g/mol

Key Structural Identifiers

  • IUPAC Name: N,N-Dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline

  • SMILES: CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C

  • InChIKey: PULOZDHKYXSVNN-UHFFFAOYSA-N

Electronic and Steric Features

The dimethylaniline group enhances electron density on the benzodiazole system, potentially influencing its optical properties. The methallyl group’s vinyl substituent may participate in conjugation or serve as a site for further chemical modifications.

Synthetic Methodologies

Core Benzodiazole Formation

The benzodiazole core is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, reaction with triphosgene or carboxylic acid derivatives under acidic conditions yields the diazole ring .

Alkylation at Position 1

Physicochemical Properties

Spectroscopic Characteristics

  • UV-Vis Absorption: The conjugated system likely exhibits absorption in the 250–350 nm range, attributable to π→π* transitions.

  • Fluorescence: Electron-donating groups may enhance fluorescence quantum yield, suggesting utility as a fluorophore.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous benzodiazoles shows decomposition temperatures above 200°C, indicating moderate thermal stability .

Solubility and Reactivity

  • Solubility: Limited solubility in polar solvents (e.g., water) due to aromaticity; soluble in organic solvents like dichloromethane.

  • Reactivity: Susceptible to electrophilic substitution at the aniline ring and radical reactions at the methallyl group.

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